2-Phenyl-tetrahydrofuran

Catalog No.
S1540649
CAS No.
16133-83-8
M.F
C10H12O
M. Wt
148.2 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
2-Phenyl-tetrahydrofuran

CAS Number

16133-83-8

Product Name

2-Phenyl-tetrahydrofuran

IUPAC Name

2-phenyloxolane

Molecular Formula

C10H12O

Molecular Weight

148.2 g/mol

InChI

InChI=1S/C10H12O/c1-2-5-9(6-3-1)10-7-4-8-11-10/h1-3,5-6,10H,4,7-8H2

InChI Key

TZYYJCQVZHDEMI-UHFFFAOYSA-N

SMILES

C1CC(OC1)C2=CC=CC=C2

Canonical SMILES

C1CC(OC1)C2=CC=CC=C2
  • Organic synthesis

    The cyclic ether structure of 2-PTHF makes it a potential building block for more complex organic molecules. Its reactivity could be useful in synthesizing various organic compounds, particularly those containing heterocyclic rings.

  • Medicinal chemistry

    The presence of a phenyl group and a tetrahydrofuran ring suggests some potential for 2-PTHF in medicinal chemistry. These functional groups are found in various bioactive molecules, and 2-PTHF could serve as a starting material for synthesizing new drug candidates. Further research would be needed to explore its specific therapeutic potential. PubChem, National Institutes of Health:

  • Material science

    The cyclic ether structure of 2-PTHF might be relevant for research in material science. Cyclic ethers can have interesting properties, such as specific solubilities or the ability to form complexes with other molecules. 2-PTHF could potentially be used in developing new materials with desired properties.

2-Phenyl-tetrahydrofuran is an organic compound characterized by its tetrahydrofuran ring structure with a phenyl group attached at the second carbon position. Its molecular formula is C₁₀H₁₂O, and it features a five-membered cyclic ether, which contributes to its unique chemical properties. The compound is notable for its stability and versatility in various

There is currently no scientific research readily available regarding a specific mechanism of action for 2-Ph-THF.

  • Information on the safety hazards of 2-Ph-THF is limited.
  • As with most organic compounds, it is advisable to handle 2-Ph-THF with appropriate personal protective equipment (PPE) in a well-ventilated environment.
, including:

  • Ring-opening Reactions: The tetrahydrofuran ring can undergo ring-opening reactions under acidic or basic conditions, leading to the formation of linear alcohols or other functionalized products.
  • Radical Reactions: It can react with alkenes and alkynes through radical chain mechanisms, often initiated by peroxides or photochemical methods .
  • Electrophilic Substitution: The presence of the phenyl group allows for electrophilic aromatic substitution reactions, where electrophiles can attack the aromatic ring.

Several methods exist for synthesizing 2-phenyl-tetrahydrofuran:

  • From Tetrahydrofuran Derivatives: By employing catalytic methods such as palladium-catalyzed reactions, tetrahydrofuran can be functionalized to introduce phenyl groups.
  • Via Cyclization Reactions: Starting from appropriate precursors like alkenes or alkynes, cyclization reactions can yield the desired tetrahydrofuran structure .
  • Reductive Cyclization: This method involves the reduction of precursors containing double bonds in the presence of reducing agents to form tetrahydrofuran derivatives.

2-Phenyl-tetrahydrofuran finds applications in various fields:

  • Pharmaceuticals: It serves as an intermediate in the synthesis of biologically active compounds.
  • Material Science: Its derivatives are used in creating polymers and other materials due to their stability and mechanical properties.
  • Flavoring and Fragrance Industries: Tetrahydrofuran compounds are sometimes utilized in flavoring agents due to their pleasant aromatic characteristics.

Several compounds share structural similarities with 2-phenyl-tetrahydrofuran. Here are some notable examples:

Compound NameStructure FeaturesUnique Aspects
TetrahydrofuranFive-membered ring without substituentsCommon solvent; widely used in organic synthesis
2-Methyl-tetrahydrofuranMethyl group at position 2Increased hydrophobicity; different reactivity patterns
3-Phenyl-tetrahydrofuranPhenyl group at position 3Different steric hindrance affecting reactivity
DihydropyranSix-membered ring structureDifferent ring strain and reactivity profiles

The uniqueness of 2-phenyl-tetrahydrofuran lies in its specific substitution pattern on the tetrahydrofuran ring, which influences its chemical reactivity and biological activity compared to other similar compounds.

XLogP3

2.1

Dates

Last modified: 08-15-2023

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